molecular formula C16H11ClO3S B371372 S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate CAS No. 298215-57-3

S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate

Cat. No. B371372
CAS RN: 298215-57-3
M. Wt: 318.8g/mol
InChI Key: OHMLUUXZYIXGOJ-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate, also known as MDPT, is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology.

Scientific Research Applications

Antidiabetic Potential

Benzodioxol derivatives have been highlighted as potential candidates for the development of synthetic antidiabetic drugs. Research has involved synthesizing benzodioxol carboxamide derivatives and investigating their antidiabetic effects .

Anti-inflammatory Activity

Studies have shown that benzodioxol derivatives can exhibit inhibition activity against COX1 and COX2 enzymes, which are involved in inflammation. These compounds have been compared favorably against other synthesized tricyclic compounds in terms of their anti-inflammatory properties .

Antimicrobial and Antioxidant Activities

The 1,3-benzodioxol moiety, present in essential oils such as safrole, apiole, and myristicin, has shown a wide range of biological activities. These include antiepileptic, analgesic, antituberculosis, and antimicrobial potentials. Benzodioxol derivatives have been tested for their antibacterial and antioxidant activities .

properties

IUPAC Name

S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMLUUXZYIXGOJ-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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